N4,N4-dimethylpyrimidine-2,4-diamine
Overview
Description
N4,N4-dimethylpyrimidine-2,4-diamine: is a chemical compound with the molecular formula C6H10N4. It is a derivative of pyrimidine, characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 4 and 4’ of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with methylating agents. One common method is the methylation of pyrimidine-2,4-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N4,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N4,N4-dimethylpyrimidine-2,4-dione.
Reduction: Reduction reactions can convert it to this compound derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N4,N4-dimethylpyrimidine-2,4-dione.
Reduction: Various this compound derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
N4,N4-dimethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
N4,N4-dimethylpyridine-2,4-diamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N4,N4-dimethylpyrimidine-2,4-dione: An oxidized form of N4,N4-dimethylpyrimidine-2,4-diamine.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Biological Activity
N4,N4-Dimethylpyrimidine-2,4-diamine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C6H10N4
- Molecular Weight : 154.17 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring with two methyl groups at the N4 position and two amino groups at the 2 and 4 positions, which contribute to its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with DNA replication processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
The mechanism of action of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound interacts with enzymes such as dihydrofolate reductase (DHFR), leading to reduced folate metabolism.
- Interference with DNA Synthesis : By inhibiting enzymes involved in nucleotide synthesis, it can effectively slow down or halt the proliferation of rapidly dividing cells, such as bacteria or cancer cells.
Antimicrobial Activity
A study conducted by demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate promising potential for this compound as a broad-spectrum antibiotic.
Anticancer Properties
In vitro studies reported in highlighted the anticancer potential of this compound against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the following pathways:
- Activation of caspase-3 and caspase-9
- Inhibition of Bcl-2 expression
The IC50 values for various cancer cell lines are summarized below:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 5.0 |
MCF-7 (Breast Cancer) | 8.0 |
A549 (Lung Cancer) | 6.5 |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
Comparison with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N2-(4-Aminophenyl)-N4,N4-dimethylpyrimidine-2,4-diamine | Contains an additional phenyl group | Enhanced immune modulation properties |
6-Chloro-N,N-dimethylpyrimidin-4-amine | Chlorine substitution | Different receptor interaction profiles |
N4,N4-Dimethylpyrimidine-2,4-dione | Oxidized form | Potentially different biological implications |
The unique substitution pattern of this compound enhances its biological activity compared to these related compounds.
Properties
IUPAC Name |
4-N,4-N-dimethylpyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDKGRAWYIGOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.